molecular formula C10H8BrNO3S B11791500 Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate

Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate

Cat. No.: B11791500
M. Wt: 302.15 g/mol
InChI Key: GETPJDMQSOGRDQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate is a heterocyclic compound that contains a thieno[3,2-B]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate typically involves the bromination of a thieno[3,2-B]pyridine derivative followed by esterification. One common method involves the reaction of 3-bromo-5-methoxythieno[3,2-B]pyridine with methyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted thieno[3,2-B]pyridine derivatives.

    Oxidation: Oxidized thieno[3,2-B]pyridine derivatives.

    Reduction: Reduced thieno[3,2-B]pyridine derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate is not well-defined. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8BrNO3S

Molecular Weight

302.15 g/mol

IUPAC Name

methyl 3-bromo-5-methoxythieno[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H8BrNO3S/c1-14-6-4-3-5-8(12-6)7(11)9(16-5)10(13)15-2/h3-4H,1-2H3

InChI Key

GETPJDMQSOGRDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)SC(=C2Br)C(=O)OC

Origin of Product

United States

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